molecular formula C6H12O2 B6236271 2-(oxetan-2-yl)propan-2-ol CAS No. 1781585-34-9

2-(oxetan-2-yl)propan-2-ol

Cat. No.: B6236271
CAS No.: 1781585-34-9
M. Wt: 116.16 g/mol
InChI Key: PHTHEVSTDWSMNZ-UHFFFAOYSA-N
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Description

2-(Oxetan-2-yl)propan-2-ol is an organic compound featuring an oxetane ring, a four-membered cyclic ether, attached to a propanol group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions .

Industrial Production Methods

Industrial production of oxetane derivatives, including 2-(oxetan-2-yl)propan-2-ol, often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxetane ring to more stable structures.

    Substitution: The hydroxyl group in the propanol moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can lead to more stable alcohols or ethers .

Scientific Research Applications

2-(Oxetan-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Oxetane derivatives are explored for their potential therapeutic properties, including as drug candidates.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(oxetan-2-yl)propan-2-ol involves its interaction with molecular targets through the oxetane ring. The ring’s strain and reactivity make it a versatile intermediate in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets or other chemical species .

Comparison with Similar Compounds

Similar Compounds

    Oxetane: The parent compound with a simple four-membered ring.

    2-Methyloxetane: A derivative with a methyl group attached to the oxetane ring.

    3,3-Dimethyloxetane: A derivative with two methyl groups attached to the oxetane ring.

Uniqueness

2-(Oxetan-2-yl)propan-2-ol is unique due to the presence of both the oxetane ring and the propanol group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1781585-34-9

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-(oxetan-2-yl)propan-2-ol

InChI

InChI=1S/C6H12O2/c1-6(2,7)5-3-4-8-5/h5,7H,3-4H2,1-2H3

InChI Key

PHTHEVSTDWSMNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCO1)O

Purity

95

Origin of Product

United States

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